An In-depth Technical Guide to CAS 10399-13-0: Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
An In-depth Technical Guide to CAS 10399-13-0: Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, registered under CAS number 10399-13-0. This compound, also known by synonyms such as Methyl α-cyclohexylmandelate and Methyl cyclohexylphenylglycolate, is a key chemical intermediate with significant relevance in the pharmaceutical industry, most notably in the synthesis of Oxybutynin.[1][2] Additionally, it finds applications in the fragrance and cosmetic sectors. This document consolidates critical information to support research, development, and manufacturing activities involving this versatile molecule.
Chemical Identity and Structure
Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate is an organic compound characterized by the presence of a methyl ester, a hydroxyl group, a cyclohexyl ring, and a phenyl ring, all attached to a central chiral carbon atom.
Molecular Formula: C₁₅H₂₀O₃[3][4]
Molecular Weight: 248.32 g/mol [3][4]
IUPAC Name: methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate[4]
Synonyms: Methyl α-cyclohexylmandelate, Methyl cyclohexylphenylglycolate, Oxybutynin Related Compound B, Oxybutynin EP Impurity F.[1][2]
Structure:
Caption: Molecular structure of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate.
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate is presented in the table below. It is important to note that some variations in reported values, particularly for melting point, exist across different commercial suppliers, which may be attributable to differences in purity and measurement conditions.
| Property | Value | Source(s) |
| Appearance | White to off-white solid/crystalline powder | [1] |
| Melting Point | 40-51 °C | |
| Boiling Point | 375.4 ± 22.0 °C at 760 mmHg | |
| Density | 1.1 ± 0.1 g/cm³ | |
| Solubility | Slightly soluble in Chloroform and Methanol | |
| Purity | ≥98% (commercially available) | [1][2] |
Synthesis and Manufacturing
Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate is a crucial intermediate in the synthesis of the anticholinergic drug Oxybutynin.[1] Its formation is a key step in the overall synthetic pathway, and its purity is critical to ensure the quality of the final active pharmaceutical ingredient (API).
While specific proprietary manufacturing processes may vary, a general synthetic approach involves the reaction of a phenyl Grignard reagent with a cyclohexylglyoxylate. A plausible synthetic workflow is outlined below:
Caption: Generalized synthetic workflow for Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate.
Experimental Protocol (Illustrative):
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Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of bromobenzene in the same anhydrous solvent is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction is typically exothermic and may require external cooling to maintain a controlled temperature.
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Nucleophilic Addition: The freshly prepared Grignard reagent is cooled, and a solution of methyl cyclohexylglyoxylate in anhydrous solvent is added dropwise. The reaction mixture is stirred at a controlled temperature until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).
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Aqueous Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Purification: The crude Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate can be purified by techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system to achieve the desired purity.
Role in Drug Development: The Oxybutynin Case
The primary and most well-documented application of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate in drug development is its role as a direct precursor to Oxybutynin.[1] Oxybutynin is an anticholinergic medication used to treat overactive bladder.
The synthesis of Oxybutynin from this intermediate typically involves a transesterification reaction. The methyl ester of CAS 10399-13-0 is reacted with 4-(diethylamino)-2-butyn-1-ol in the presence of a suitable catalyst to form the final Oxybutynin molecule.
Caption: Role of CAS 10399-13-0 in the synthesis of Oxybutynin.
Due to its presence in the synthetic route, Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate is also a known process impurity in the final Oxybutynin drug product.[2] Regulatory bodies require strict control and monitoring of this impurity to ensure the safety and efficacy of the medication.[5] Therefore, having access to high-purity reference standards of this compound is essential for analytical method development, validation, and routine quality control of Oxybutynin.[5]
Other Industrial Applications
Beyond its critical role in pharmaceuticals, Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate has found utility in other industries:
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Fragrance and Flavor: The ester functional group and the combination of cyclic and aromatic moieties can impart unique scent profiles, making it a valuable ingredient in the formulation of perfumes and flavorings.[6]
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Cosmetics: In skincare formulations, it can act as a moisturizing agent, contributing to the desired texture and sensory feel of creams and lotions.[6]
Analytical Characterization
The structural elucidation and purity assessment of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate are typically achieved through a combination of spectroscopic and chromatographic techniques. While a comprehensive set of publicly available, high-resolution spectra is limited, the following methods are standard for its characterization:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will show characteristic signals for the aromatic protons of the phenyl group, the methoxy protons of the methyl ester, the protons of the cyclohexyl ring, and the hydroxyl proton.
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¹³C NMR: Will display distinct resonances for the carbonyl carbon of the ester, the carbons of the phenyl and cyclohexyl rings, the methoxy carbon, and the chiral alpha-carbon.
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Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.
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Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the hydroxyl (O-H) stretch, the carbonyl (C=O) stretch of the ester, and the C-H stretches of the aromatic and aliphatic moieties.
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High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to quantify it in mixtures, such as in the analysis of Oxybutynin for related substances.
Safety and Handling
Based on available safety data sheets from suppliers, Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate is associated with the following hazards:
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GHS Pictogram: GHS07 (Exclamation Mark)
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Signal Word: Warning
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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-
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
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P302+P352: IF ON SKIN: Wash with plenty of water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate (CAS 10399-13-0) is a chemical intermediate of significant industrial importance. Its primary value lies in its indispensable role as a building block in the synthesis of the pharmaceutical agent Oxybutynin. A thorough understanding of its chemical properties, synthesis, and analytical profile is crucial for drug development professionals to ensure the quality, safety, and efficacy of the final drug product. Furthermore, its applications in the fragrance and cosmetic industries highlight its versatility. This guide provides a foundational understanding for researchers and scientists working with this compound.
References
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Ningbo Inno Pharmchem Co., Ltd. (2025, October 21). Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate: Synthesis, Applications, and Properties for Pharmaceutical Intermediates. Retrieved from [Link]
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BuyersGuideChem. Methyl 2-cyclohexyl-2-hydroxy-phenylacetate | C15H20O3. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2025, October 21). Quality Assurance for Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate in Pharmaceutical Manufacturing. Retrieved from [Link]
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Mol-Instincts. METHYL 2-CYCLOHEXYL-2-HYDROXY-2-PHENYLACETATE | CAS 10399-13-0. Retrieved from [Link]
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MDPI. (2016). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Retrieved from [Link]
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ResearchGate. (2009). Synthesis of novel photolabile glycosides from methyl 4,6-O-(o-nitro)benzylidene-alpha-D-glycopyranosides. Retrieved from [Link]
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